molecular formula C15H8Cl2O2 B15063590 2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione CAS No. 730-74-5

2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B15063590
CAS No.: 730-74-5
M. Wt: 291.1 g/mol
InChI Key: ZFWBDPMOHPXUGV-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes both chloro and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-chlorobenzaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization to form the indene structure. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.

    2-Chloro-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom on the phenyl ring.

    2-Chloro-2-(4-methylphenyl)-1H-indene-1,3(2H)-dione: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is unique due to its specific combination of chloro and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

730-74-5

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

2-chloro-2-(4-chlorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H8Cl2O2/c16-10-7-5-9(6-8-10)15(17)13(18)11-3-1-2-4-12(11)14(15)19/h1-8H

InChI Key

ZFWBDPMOHPXUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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